![molecular formula C20H18N4O4S2 B2741646 2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 899942-05-3](/img/structure/B2741646.png)

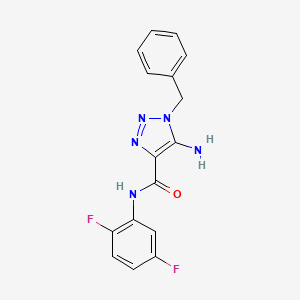

2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

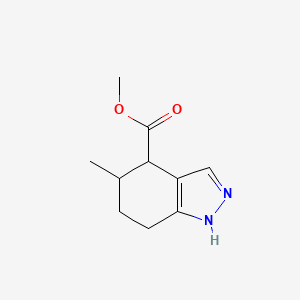

The compound “2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a tetrahydrofuran ring, a benzofuro ring, a pyrimidine ring, and a thiazole ring . The compound is likely to be used in the field of medicinal chemistry, given the presence of these functional groups and rings, which are common in biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrofuran ring, the benzofuro ring, and the pyrimidine ring, as well as the introduction of the thiazole group . The reaction of azolylacetonitriles with γ-chlorobutyryl chlorides has been reported to give similar compounds . A study of the intramolecular cyclization of 2- (quinazolin-2-ylidene)-3-oxo-6-hexanenitriles and -heptanenitriles has led to the development of an efficient method for the preparation of 2- (quinazolin-2-yl)-2- (tetrahydrofuran-2-ylidene)acetonitriles .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups . The tetrahydrofuran ring, for example, is a five-membered ring with one oxygen atom . The benzofuro ring is a fused ring system consisting of a benzene ring and a furan ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The thiazole group is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, it could undergo nucleophilic substitution reactions, given the presence of the labile halogen atom and several nucleophilic sites . It could also undergo intramolecular alkylation reactions .Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant activity due to its structural features. Specifically, the presence of the thiazole and oxazole moieties contributes to its ability to scavenge free radicals and protect against oxidative stress . Researchers have explored its potential as a natural antioxidant in food preservation and health supplements.

Maillard Reaction Intermediates

In the Maillard reaction, which occurs during cooking and food processing, the compound is formed as a product. Its presence contributes to the flavor, color, and aroma of various foods. Investigating its role in the Maillard reaction can enhance our understanding of food chemistry and flavor development .

Biological Activity

Studies have investigated the compound’s impact on biological systems. It may interact with enzymes, receptors, or cellular pathways, making it relevant for drug discovery and medicinal chemistry. Further exploration of its biological targets could reveal therapeutic applications .

Synthetic Building Block

The compound’s unique structure makes it a valuable synthetic intermediate. Researchers have utilized it as a building block for constructing more complex molecules. Its reactivity and versatility allow for diverse synthetic pathways, including the formation of heterocyclic compounds .

Phosphate Derivatives

The compound can be modified to create phosphate derivatives. For example, [(3S,4R)-4-alkanoyl-5-oxooxolan-3-yl]methyl phosphate derivatives have been synthesized. These phosphorylated forms may have applications in biochemistry, enzymology, or drug design .

Materials Science

Given its sulfur-containing thiazole and oxazole groups, the compound could find applications in materials science. Researchers may explore its use in designing organic semiconductors, polymers, or functional materials with tailored properties .

properties

IUPAC Name |

2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S2/c25-15(22-19-21-7-9-29-19)11-30-20-23-16-13-5-1-2-6-14(13)28-17(16)18(26)24(20)10-12-4-3-8-27-12/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDSLFYKWXGQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2741569.png)

![2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741570.png)

![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)